molecular formula C25H21FN2O4S B2525673 3'-(3-Fluoro-4-methylphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941955-00-6

3'-(3-Fluoro-4-methylphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Katalognummer: B2525673
CAS-Nummer: 941955-00-6
Molekulargewicht: 464.51
InChI-Schlüssel: YXSIRIOYBAUNLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3'-(3-Fluoro-4-methylphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide belongs to the spiro-thiazolidine class, characterized by a fused indoline-thiazolidine core. The compound’s structure features a 3-fluoro-4-methylphenyl group at the 3' position and a 3-methylbenzyl substituent on the indoline nitrogen.

Eigenschaften

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-6-5-7-18(12-16)14-27-22-9-4-3-8-20(22)25(24(27)30)28(23(29)15-33(25,31)32)19-11-10-17(2)21(26)13-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSIRIOYBAUNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=C(C=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3'-(3-Fluoro-4-methylphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The compound features a spiro-indoline-thiazolidine framework, which is significant for its biological activity. The presence of the 3-fluoro-4-methylphenyl and 3-methylbenzyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

C22H22FN2O4S\text{C}_{22}\text{H}_{22}\text{F}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have demonstrated that the compound exhibits promising anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 0.48 µM (indicating potent activity)
  • Mechanism : Induction of G1 phase arrest and activation of caspase pathways .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various bacterial strains.

Antibacterial Efficacy

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 16 µg/mL
    • E. coli: 32 µg/mL
  • Comparison : More effective than standard antibiotics such as ampicillin .

Cytotoxicity Profile

A cytotoxicity assay was performed to evaluate the safety profile of the compound. The results indicated that while it is effective against cancer cells, it exhibits moderate cytotoxicity towards normal cells.

Cytotoxicity Results

Cell TypeIC50 Value (µM)
Normal Fibroblasts25
MCF-70.48
A549 (Lung Cancer)1.54

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial disruption.
  • Cell Cycle Arrest : Preventing progression through the G1 phase, thereby halting tumor growth.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation and survival.

Key Findings

  • The compound demonstrates substantial anticancer activity with an IC50 value significantly lower than many existing chemotherapeutics.
  • Its antimicrobial properties suggest potential as a dual-action therapeutic agent.
  • Further studies are warranted to explore its mechanism in detail and assess long-term safety.

Future Directions

Continued research should focus on:

  • In vivo studies to evaluate therapeutic efficacy and safety.
  • Structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile.
  • Exploration of potential formulations for clinical application.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight logP Melting Point (°C) Key Features Reference
Target Compound 3'-(3-Fluoro-4-methylphenyl), 1-(3-methylbenzyl), 1',1'-dioxide Not reported Not reported Not reported Sulfone modification; fluorinated aryl group
1-[(3-fluorophenyl)methyl]-3'-(4-methylphenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 3'-4-methylphenyl, 1-(3-fluorobenzyl) 418.49 4.82 Not reported High logP suggests lipophilicity
3'-(4-methylphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione 3'-(4-methylphenyl) Not reported Not reported Not reported Simpler substituents; no sulfone group
3'-(4-chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 3'-(4-chlorophenyl), 1-(3-CF3-benzyl) Not reported Not reported Not reported Halogenated and trifluoromethyl groups
3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 3'-(4-fluorophenyl) Not reported Not reported Not reported Fluorine at para position

Key Observations:

  • The target compound’s 3-fluoro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, which may enhance receptor binding compared to simpler 4-methylphenyl analogs .
  • Compared to halogenated analogs (e.g., 3'-(4-chlorophenyl)), the fluorine substituent may reduce metabolic degradation while maintaining bioactivity .

Table 2: Bioactivity Comparison

Compound Name Biological Activity Key Findings Reference
Target Compound Not explicitly reported Hypothesized antibacterial/antifungal potential based on structural similarity
Bis(spiro[indoline-3,2'-thiazolidine]-2,4'-dione) derivatives Antibacterial MIC = 2–8 µg/mL against S. aureus and E. coli
(5'Z)-5'-(benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione Anticancer NCI GI50 = 1.2 µM (leukemia cell lines)
3'-Methyl-4'-phenyl-2'-thioxo-1H-spiro[naphthalene-2,5'-thiazolidin]-1-one Antifungal 80% inhibition against Botrytis cinerea at 50 µg/mL
3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione Not reported Structural analog with potential activity against Gram-negative bacteria

Key Observations:

  • The target compound’s fluorine and methyl groups may synergize to enhance antimicrobial activity, as seen in bis-spiro-thiazolidines with MICs ≤8 µg/mL .
  • Unlike anticancer spiro-thiazolidines (e.g., 4-chlorophenyl derivatives), the target compound’s 3-methylbenzyl group could shift selectivity toward antibacterial targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.